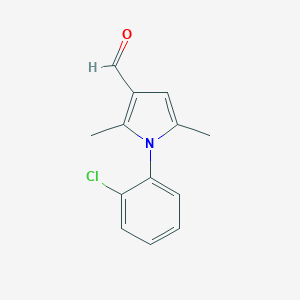

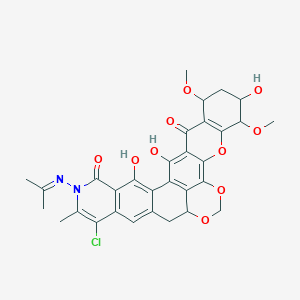

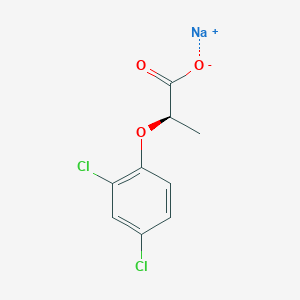

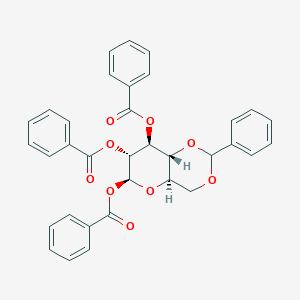

![molecular formula C11H6N4O B039079 [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile CAS No. 111203-08-8](/img/structure/B39079.png)

[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile is a complex organic molecule that has captured the interest of researchers due to its unique structure and potential applications in various fields of chemistry. It belongs to the category of compounds that exhibit significant electronic and structural properties, making them suitable for investigations into new materials, catalysis, and organic synthesis methodologies.

Synthesis Analysis

The synthesis of compounds similar to [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile involves multi-step reactions that include condensation, Michael addition, and nucleophilic substitution. For instance, the reaction of 2-acetylfuran with aldehydes and malononitrile has been described, yielding various derivatives through a condensation process followed by Michael addition in the presence of bases like LDA or NaH in suitable solvents such as THF or DMSO (Greiner‐Bechert & Otto, 1992).

Molecular Structure Analysis

The molecular structure of compounds derived from reactions involving malononitrile and furan or thiophene derivatives has been extensively studied using various spectroscopic techniques. These studies provide insights into the electronic configurations, bond lengths, and overall geometry of the molecules, contributing to a deeper understanding of their reactivity and properties.

Chemical Reactions and Properties

Compounds synthesized from malononitrile and furan derivatives participate in further chemical transformations, including cycloadditions, electrophilic substitutions, and nucleophilic attacks. These reactions are influenced by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the amino groups, leading to a range of derivatives with diverse chemical behaviors (Zaki, Proença, & Booth, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The synthesis of heterocyclic compounds such as pyrazoles, pyrimidines, and furans from malononitrile derivatives highlights the versatility of these compounds in organic synthesis. For example, reactions with β-cyanoethylhydrazine yield pyrazole and pyrimidine derivatives through various cyclization reactions, demonstrating the compound's utility in constructing complex heterocycles (Elnagdi, 1974). Similarly, the reaction with 2-chloroethanol and other alcohols leads to the formation of 2-amino-3-cyano-4, 5-dihydrofuran derivatives, further illustrating the compound’s role in synthesizing nitrogen-containing heterocycles (Matsuda, Yamagata, Tomioka, & Yamazaki, 1985).

Applications in Material Science and Catalysis

- The development of new materials and catalysts is another significant application. For instance, certain derivatives are used in the synthesis of photochromic compounds, which change color when exposed to light. These compounds have potential applications in developing thermally stable infrared-active photochromic materials for advanced optical technologies (Heller, Koh, Kose, & Rowles, 1997).

Antimicrobial and Antioxidant Properties

- Some derivatives have shown promising antimicrobial and antioxidant properties, indicating potential applications in pharmaceuticals. For example, novel bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives synthesized from reactions involving malononitrile have been evaluated for their antimicrobial activities, suggesting their utility in designing new antimicrobial agents (Altalbawy, 2013).

Pharmaceutical Intermediates

- The reactivity of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile and its derivatives with various reagents to form complex molecules is crucial in synthesizing pharmaceutical intermediates. These reactions are fundamental in developing new drugs and understanding the mechanisms of bioactive molecules (Dotsenko, Semenova, & Aksenov, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(E)-3-(5-amino-4-cyanofuran-2-yl)prop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTKTBOSNGKAEA-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1C#N)N)/C=C/C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

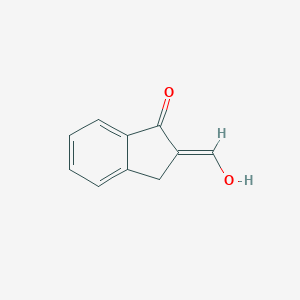

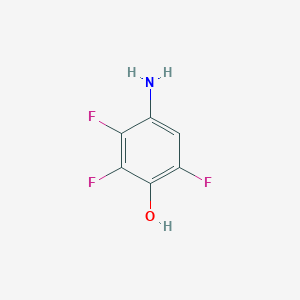

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)